N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide
Description
N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 2,3-dihydrobenzofuran core linked via a methyl group to a 2,5-dimethoxybenzenesulfonamide moiety. The benzofuran scaffold contributes to lipophilicity and π-π stacking interactions, while the methoxy groups may enhance solubility and metabolic stability. Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and SHELXT for space-group determination, ensuring accurate molecular geometry .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-21-13-7-8-16(22-2)17(9-13)24(19,20)18-10-12-11-23-15-6-4-3-5-14(12)15/h3-9,12,18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAMIKLYYQQJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2COC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions. This step may involve the use of reagents such as sodium hydroxide or potassium carbonate.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s structure is compared below with analogs from the Enamine Building Blocks Catalogue () and related sulfonamide derivatives.
Table 1: Structural Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Core Scaffold |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₉NO₅S | 377.41 | Sulfonamide, dimethoxybenzene, dihydrobenzofuran | Benzofuran-sulfonamide |
| 2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide (1095360-28-3) | C₂₄H₂₆N₄O₃ | 434.49 | Cyano, propenamide, pyrrole, methoxyethyl | Benzofuran-pyrrole hybrid |
| 1-[4-(difluoromethoxy)benzoyl]-4-(2-phenylethenesulfonyl)piperazine | C₂₀H₂₀F₂N₂O₄S | 422.44 | Difluoromethoxy, sulfonyl, piperazine | Piperazine-sulfonamide |
Key Observations :
- The target compound’s sulfonamide group distinguishes it from the Enamine compound (CAS 1095360-28-3), which features a propenamide linkage. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to amides (pKa ~15), influencing solubility and protein-binding interactions .
Table 2: Property Comparison Based on Structural Analogues
| Property | Target Compound | Enamine Compound (1095360-28-3) | Piperazine-Sulfonamide Analogue |
|---|---|---|---|
| LogP (Predicted) | 2.8–3.5 | 3.9–4.2 | 2.5–3.0 |
| Solubility (mg/mL) | ~0.1 (Low) | ~0.05 (Very low) | ~0.3 (Moderate) |
| Bioactivity | Putative kinase inhibitor | Unknown | Anti-inflammatory |
Analysis :
- The target compound’s lower logP compared to the Enamine analog suggests reduced lipophilicity, likely due to the polar sulfonamide group. This may enhance aqueous solubility but limit membrane permeability.
- The piperazine-sulfonamide analog’s higher solubility aligns with its zwitterionic piperazine core, a feature absent in the target compound.
Methodological Considerations in Structural Analysis
Crystallographic refinement using SHELXL has been critical in elucidating the geometry of sulfonamide derivatives. For example, SHELXL’s robust handling of disorder and hydrogen-bonding networks ensures precise atomic coordinates, which are vital for structure-activity relationship (SAR) studies . The lumping strategy (), though primarily applied to reaction modeling, could theoretically group the target compound with other dihydrobenzofuran derivatives to predict metabolic pathways or degradation kinetics.
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 345.42 g/mol
The structure features a benzofuran moiety linked to a sulfonamide group, which is known to contribute to various biological activities.
- Cannabinoid Receptor Modulation :
- Antioxidant Activity :
- Neuroprotective Effects :
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Cannabinoid Receptor Agonism | Selective agonism at CB2 receptors, potentially useful for pain management and anti-inflammatory effects. |
| Antioxidant Properties | Scavenging free radicals and reducing oxidative stress, contributing to neuroprotection. |
| Neuroprotection | Protecting neuronal cells from injury and degeneration in models of oxidative stress. |
Study 1: Cannabinoid Receptor Agonism
A study conducted on a series of 2,3-dihydro-1-benzofuran derivatives revealed that certain modifications led to enhanced affinity for CB2 receptors. The most potent compound exhibited significant analgesic effects in animal models of neuropathic pain .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of benzofuran derivatives demonstrated that these compounds could significantly reduce neuronal death in models of oxidative stress. The mechanism was attributed to their ability to inhibit lipid peroxidation and scavenge reactive oxygen species .
Study 3: Antioxidant Capacity
In vitro assays indicated that this compound exhibited strong antioxidant activity comparable to well-known antioxidants like alpha-tocopherol. This suggests potential therapeutic applications in conditions characterized by oxidative stress .
Q & A
Q. How can researchers elucidate the mechanistic role of this sulfonamide in biological systems (e.g., enzyme inhibition)?
- Methodological Answer : Conduct stopped-flow kinetics to measure enzyme inhibition constants (Kᵢ). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Pair with X-ray crystallography or cryo-EM to resolve compound-enzyme complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
